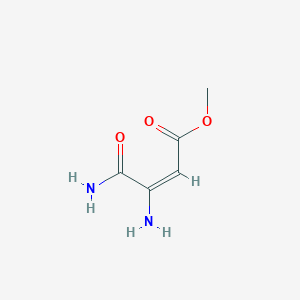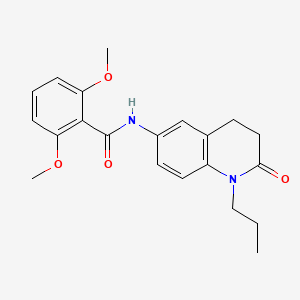![molecular formula C28H28N4O3 B2608987 2-(2-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1357740-61-4](/img/no-structure.png)
2-(2-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use (e.g., medication, industrial chemical, etc.).
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis. The yield and purity of the product are also often discussed.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, density, refractive index, and spectral properties (IR, UV-Vis, NMR, MS).Scientific Research Applications
Multifunctional Ligands for Metal Complexes
Compounds featuring the butoxyphenyl and pyrazolyl groups have been utilized as ligands to create complex metal derivatives. These derivatives, such as those formed with gold(I) and palladium(II), exhibit unique structural properties due to various bonding interactions. These interactions lead to the formation of one-dimensional polymers or supramolecular arrays, showcasing potential applications in material science and nanotechnology (Claramunt et al., 2003).
Antimicrobial Activity
Similar compounds, especially those containing pyrazolyl groups, have been synthesized and tested for antimicrobial properties. For instance, new pyrazoline and pyrazole derivatives have been shown to possess significant antibacterial and antifungal activities, suggesting their potential as novel antimicrobial agents (Hassan, 2013).
Anticancer and Antimicrobial Agents
Research involving the synthesis of 1,3-oxazole clubbed with pyridyl-pyrazolines highlights the pursuit of compounds with biologically potent activities. These compounds have been tested for anticancer activity against a panel of 60 cancer cell lines, with some showing high potency. Additionally, their antimicrobial activities against pathogenic strains suggest dual potential in cancer treatment and infection control (Katariya et al., 2021).
Isoxazolyl and Pyrazolyl Derivatives as Ligands
The synthesis and characterization of novel isoxazolyl-benzo[d]pyrazino[2,1-b][1,3]oxazoles indicate the exploration of these compounds for potential applications in material science and as ligands in metal complexes. Their unique structural properties could be utilized in developing new materials or catalytic processes (Rajanarendar et al., 2015).
Antioxidant Activity
Pyrazolyl/isoxazolyl-oxazolines and thiazolines, synthesized from E-arylsulfonylethenesulfonylacetic acid methyl ester, have been tested for antioxidant activity. Among these, certain compounds have shown excellent antioxidant properties, suggesting their utility in pharmaceutical formulations to combat oxidative stress (Padmaja et al., 2013).
Safety And Hazards
This involves identifying any risks associated with the compound, such as toxicity, flammability, or reactivity. It also includes appropriate handling and disposal procedures.
Future Directions
This could involve potential applications of the compound, further reactions it could undergo, or further studies that could be carried out to learn more about it.
Please consult with a professional chemist or a reliable source for accurate information. This is a general guide and may not apply to all compounds.
properties
CAS RN |
1357740-61-4 |
|---|---|
Product Name |
2-(2-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
Molecular Formula |
C28H28N4O3 |
Molecular Weight |
468.557 |
IUPAC Name |
2-(2-butoxyphenyl)-5-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C28H28N4O3/c1-4-5-16-34-26-9-7-6-8-22(26)23-17-25-28(33)31(14-15-32(25)30-23)18-24-20(3)35-27(29-24)21-12-10-19(2)11-13-21/h6-15,17H,4-5,16,18H2,1-3H3 |
InChI Key |
PJKIFUGWWAKTQN-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



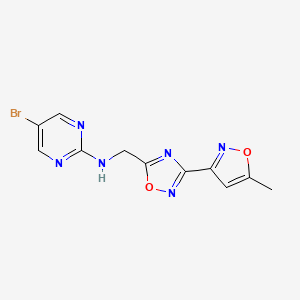
![3-Fluoro-4-{[(2-fluorocyclopentyl)amino]methyl}benzonitrile](/img/structure/B2608906.png)
![(E)-N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2608908.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B2608910.png)
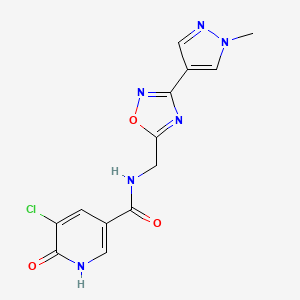
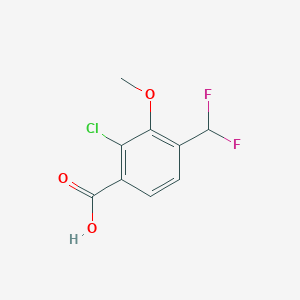
![N-[(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2608915.png)
![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2608917.png)
![pentyl 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B2608918.png)
![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2608919.png)
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2608920.png)
![2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide](/img/structure/B2608924.png)
